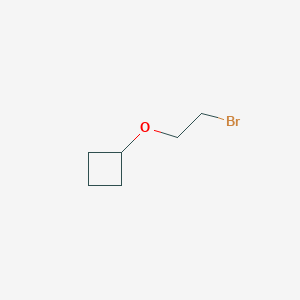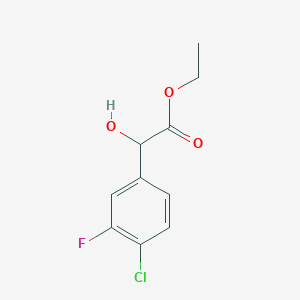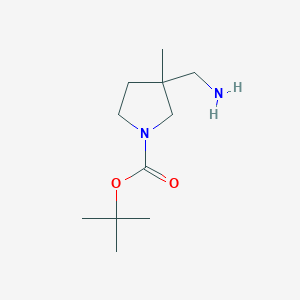
Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aminomethyl group, and a tert-butyl ester group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylpyrrolidine-1-carboxylic acid and tert-butyl alcohol.
Reaction Steps: The carboxylic acid is first activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with tert-butyl alcohol in the presence of a base such as triethylamine to form the tert-butyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.
Scale-Up: Industrial-scale production involves scaling up the batch process, optimizing reaction conditions, and ensuring efficient purification methods.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, such as alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Amine oxides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives, amides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Tert-butyl 3-(aminomethyl)phenylcarbamate: Similar structure but with a phenyl ring instead of a pyrrolidine ring.
Tert-butyl (3-aminomethyl)oxetan-3-ylcarbamate: Similar functional groups but with an oxetane ring instead of a pyrrolidine ring.
Uniqueness: Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is unique due to its pyrrolidine ring, which imparts different chemical and biological properties compared to compounds with other ring structures.
This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Its unique structure and reactivity profile offer opportunities for innovation and development in multiple domains.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNDQGUYWSBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720227 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158758-67-8 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


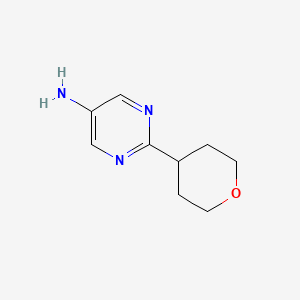
![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)
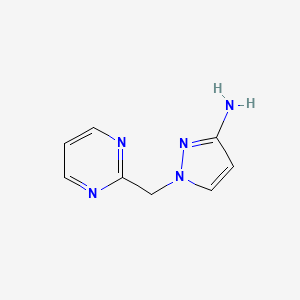
![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)
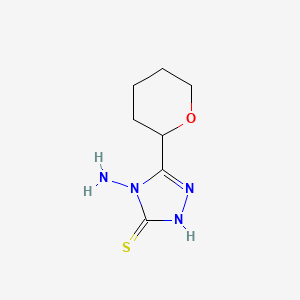
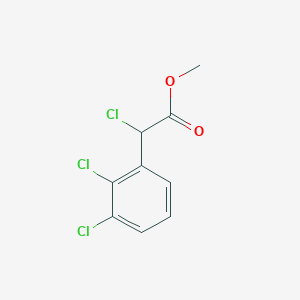
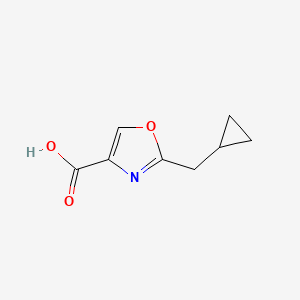
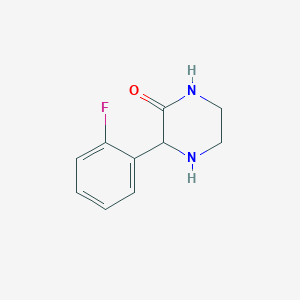
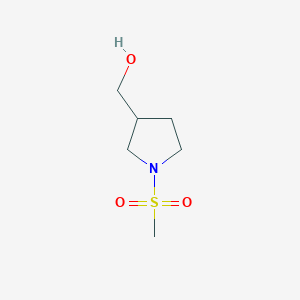
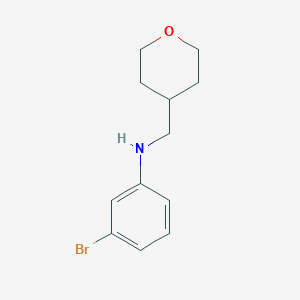
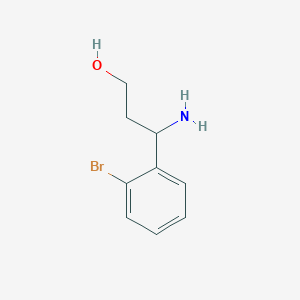
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)
